2-Benzyloxy-3-chlorophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13776826
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BClO3 |
|---|---|
| Molecular Weight | 344.6 g/mol |
| IUPAC Name | 2-(3-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 |
| Standard InChI Key | RAWZKYSXCUHVFJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name 2-(3-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane delineates its structure . The core consists of a substituted phenyl ring with a chlorine atom at position 3 and a benzyloxy group at position 2. The boronic acid is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two geminal methyl groups. This configuration enhances stability while maintaining reactivity in cross-coupling reactions.
Key identifiers include:
| Property | Value |
|---|---|
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3 |
| InChIKey | RAWZKYSXCUHVFJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3 |
Stability and Reactivity
Synthesis and Industrial Applications
Synthetic Pathways
The compound is typically synthesized via Suzuki-Miyaura coupling of 2-benzyloxy-3-chlorophenyl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis . Alternative routes involve transesterification of boronic acids with pinacol, though this method is less common due to competing side reactions.
A critical step in its application is deprotection to regenerate the boronic acid. This is achieved through transesterification with diethanolamine followed by acidic hydrolysis, yielding the reactive boronic acid intermediate.
Role in Cross-Coupling Reactions
As a boron-containing reagent, it participates in key transformations:
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Suzuki-Miyaura Coupling: Forms biaryl structures essential in drug candidates like kinase inhibitors .
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Chan-Lam Coupling: Enables carbon-heteroatom bond formation with amines or thiols .
-
Miyaura Borylation: Transforms aryl halides into boronic esters for iterative synthesis .
Recent Advances and Research Directions
Iron-Catalyzed Coupling
Recent studies exploit iron catalysts for sustainable cross-coupling, reducing reliance on palladium . For instance, Shang et al. demonstrated iron-mediated C–H borylation using aryl boronic esters, offering cost-effective routes to polysubstituted arenes .
Photoredox Applications
Emerging photoredox strategies utilize boronic esters in radical cross-couplings. Lo et al. achieved functionalized olefin synthesis via visible-light-driven reactions, expanding access to stereochemically complex molecules .
Pharmaceutical Case Studies
In anticancer agent synthesis, this boronic ester enables precise installation of chloroaryl motifs. A 2024 study highlighted its use in constructing BTK inhibitors, where the chlorine atom enhances target binding affinity .
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